
1-(2-methyloxolan-3-yl)ethan-1-one,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, is a chemical compound with the molecular formula C7H12O2. It is characterized by the presence of a methyloxolane ring and an ethanone group. This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other.
Métodos De Preparación
The synthesis of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, can be achieved through various synthetic routes. One common method involves the reaction of 2-methyloxolane with ethanone under specific conditions to yield the desired product. The reaction conditions typically include the use of a catalyst and controlled temperature and pressure to ensure the formation of the correct stereoisomers.
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to obtain a high-purity product. The industrial production methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-(2-methyloxolan-3-yl)ethanol.
Substitution: Substitution reactions can occur at the methyloxolane ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2-Methyloxolan-3-yl)propan-1-one: This compound has a similar structure but with a propanone group instead of an ethanone group.
1-(2-Methyloxolan-3-yl)butan-1-one: This compound features a butanone group, providing different chemical properties and reactivity.
1-(2-Methyloxolan-3-yl)pentan-1-one: With a pentanone group, this compound offers further variations in its chemical behavior.
The uniqueness of 1-(2-methyloxolan-3-yl)ethan-1-one, Mixture of Diastereomers, lies in its specific stereochemistry and the resulting properties that make it suitable for various applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-(2-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7-3-4-9-6(7)2/h6-7H,3-4H2,1-2H3 |
Clave InChI |
AFLWQLKUHZFTQL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


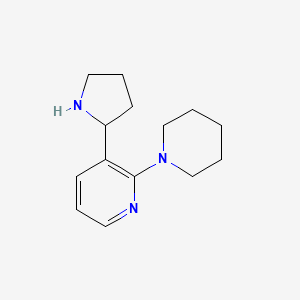
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)
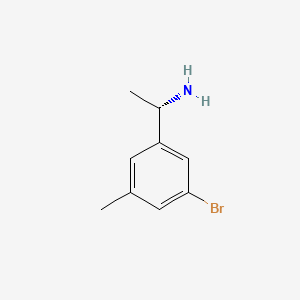
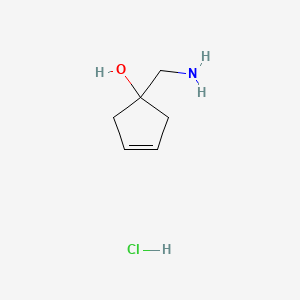
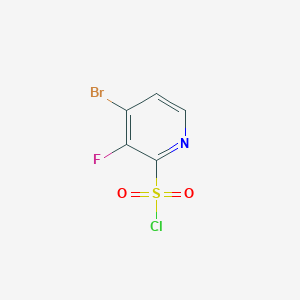
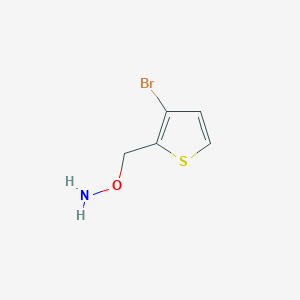
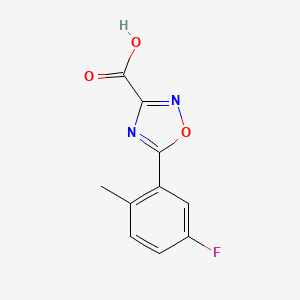

![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
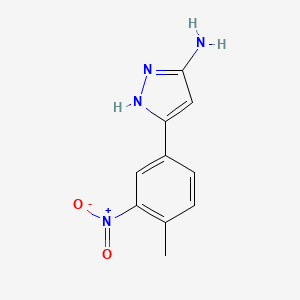
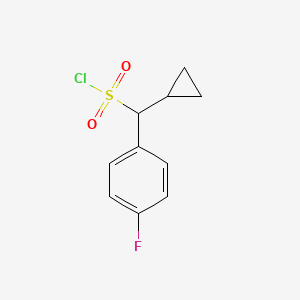
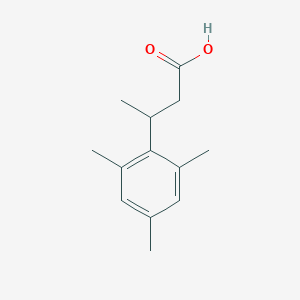

![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
